Pyridostigmine

Myasthenia gravis Pharmacodynamics Neuromuscular transmission

Pyridostigmine is the first-line oral standard of care for myasthenia gravis, offering a superior safety and duration profile. Its poor CNS penetration makes it the critical prophylactic choice against Soman nerve agent poisoning. For anesthesia reversal, it provides a sustained, gradual offset. All procurement should use the certified USP Reference Standard for analytical accuracy and regulatory compliance.

Molecular Formula C9H13N2O2+
Molecular Weight 181.21 g/mol
CAS No. 155-97-5
Cat. No. B086062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostigmine
CAS155-97-5
SynonymsBromide, Pyridostigmine
Mestinon
Pyridostigmine
Pyridostigmine Bromide
Molecular FormulaC9H13N2O2+
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)OC(=O)N(C)C
InChIInChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1
InChIKeyRVOLLAQWKVFTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.04e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pyridostigmine (CAS 155-97-5) Procurement: Technical Baseline and Comparator Context


Pyridostigmine is a reversible carbamate acetylcholinesterase inhibitor, chemically classified as a quaternary ammonium compound [1]. It is the primary symptomatic therapy for myasthenia gravis (MG) and is indicated for reversal of non-depolarizing neuromuscular blockade and prophylaxis against Soman nerve agent poisoning [2]. Marketed formulations contain pyridostigmine bromide, with an absolute oral bioavailability of 7.6-20% and an elimination half-life of approximately 1.5-3 hours in healthy adults [3].

Pyridostigmine vs. In-Class Alternatives: Why Direct Substitution Compromises Therapeutic Efficacy


Within the class of reversible cholinesterase inhibitors, compounds such as neostigmine, physostigmine, edrophonium, and ambenonium exhibit clinically significant differences in pharmacokinetic profiles, blood-brain barrier penetration, and side effect burden [1]. Direct substitution without dose adjustment is clinically unsound. For example, 60 mg oral pyridostigmine is equivalent to only 1-1.5 mg intramuscular neostigmine, and the two agents differ markedly in duration of action and muscarinic side effect profiles [2]. The following evidence quantifies these differences to guide scientific selection.

Quantitative Differentiators for Pyridostigmine (155-97-5): Head-to-Head Evidence Against Key Comparators


Duration of Action: Pyridostigmine vs. Neostigmine in Elderly Patients

Pyridostigmine demonstrates a significantly prolonged duration of neuromuscular recovery compared to neostigmine, particularly in elderly populations. This pharmacokinetic distinction directly translates to less frequent dosing requirements [1].

Myasthenia gravis Pharmacodynamics Neuromuscular transmission

Muscarinic Side Effect Burden: Pyridostigmine Exhibits Lower Cardioinhibitory Effects than Neostigmine

Pyridostigmine elicits a less pronounced and delayed decrease in heart rate compared to neostigmine, with a lower incidence of supraventricular arrhythmias. This favorable cardiac safety profile is a key differentiator for patient selection [1].

Cholinergic side effects Cardiovascular safety Neuromuscular blockade reversal

Oral Bioavailability: Pyridostigmine vs. Neostigmine

Pyridostigmine exhibits superior oral bioavailability compared to neostigmine, enabling more predictable plasma concentrations following oral administration. This is a critical factor for oral maintenance therapy in myasthenia gravis [1].

Oral bioavailability Pharmacokinetics Drug absorption

Blood-Brain Barrier (BBB) Penetration: Pyridostigmine vs. Physostigmine

Unlike the tertiary amine physostigmine, pyridostigmine is a quaternary ammonium compound that poorly crosses the blood-brain barrier. This restricts its cholinesterase inhibition primarily to the peripheral nervous system, avoiding central nervous system side effects [1].

Blood-brain barrier Central nervous system Cholinesterase inhibition

Extended-Release Formulation: Improved Pharmacokinetic Profile with Food

A patented extended-release (ER) formulation of pyridostigmine bromide demonstrates significantly enhanced bioavailability when taken with food, providing a more stable plasma concentration profile and enabling once-daily dosing. This formulation addresses the erratic absorption of immediate-release pyridostigmine [1].

Extended-release Pharmacokinetics Food effect Drug delivery

Analytical Reference Standard: Certified and Traceable Quality Material

Pyridostigmine bromide is available as a USP Reference Standard and as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025. This ensures the highest level of analytical reliability for quality control and method validation .

Reference standard Analytical chemistry Quality control USP

Strategic Procurement Applications for Pyridostigmine (155-97-5): Evidence-Based Use Cases


Chronic Oral Management of Myasthenia Gravis

Pyridostigmine is the preferred first-line oral agent for the symptomatic management of myasthenia gravis. Its longer duration of action and lower muscarinic side effect burden compared to neostigmine [1] make it the standard of care for chronic oral therapy. Procurement for this indication should prioritize pyridostigmine over neostigmine for oral formulations [2].

Prophylaxis Against Soman Nerve Agent Poisoning

Pyridostigmine bromide is indicated for pretreatment against the lethal effects of Soman nerve agent poisoning. Its peripheral restriction (minimal CNS penetration) [1] is a key advantage over centrally-acting agents like physostigmine, reducing the risk of cognitive impairment during military or emergency response operations. Studies in non-human primates demonstrate a protective ratio exceeding 5 for soman when pyridostigmine is combined with atropine and pralidoxime [2].

Reversal of Non-Depolarizing Neuromuscular Blockade

Pyridostigmine is used to reverse the effects of non-depolarizing muscle relaxants. Its slower onset and longer duration of action compared to neostigmine or edrophonium [1] may be advantageous in specific surgical contexts where a more gradual and sustained reversal is desired. Procurement for this application should consider the specific clinical need for rapid vs. sustained reversal [2].

Analytical Reference Material for Pharmaceutical Quality Control

For analytical laboratories and pharmaceutical manufacturers, pyridostigmine bromide USP Reference Standard or CRM provides a certified, traceable material for method development, validation, and quality control testing [1]. This is essential for compliance with USP monographs [2] and for ensuring the accuracy of potency and purity assays in drug product release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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